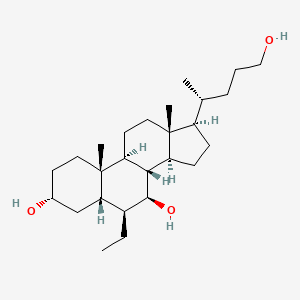

(3α,5β,6β,7α)-BAR501

説明

特性

IUPAC Name |

(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H46O3/c1-5-18-22-15-17(28)10-12-26(22,4)21-11-13-25(3)19(16(2)7-6-14-27)8-9-20(25)23(21)24(18)29/h16-24,27-29H,5-15H2,1-4H3/t16-,17-,18+,19-,20+,21+,22+,23+,24+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBAHTQWQZRMFH-CRPAWOMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCCO)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]1O)CC[C@@H]4[C@H](C)CCCO)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BAR501 vs endogenous bile acids

An In-depth Technical Guide to BAR501 and Endogenous Bile Acids for Researchers, Scientists, and Drug Development Professionals.

Introduction

Bile acids (BAs), traditionally known for their role in dietary lipid digestion, are now recognized as critical signaling molecules that regulate a wide array of metabolic and inflammatory pathways.[1][2][3] These endogenous steroidal molecules exert their effects by activating specific receptors, primarily the nuclear farnesoid X receptor (FXR) and the membrane-bound G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[3][4][5] The pleiotropic effects of bile acids have spurred the development of synthetic ligands that can selectively target these receptors to achieve desired therapeutic outcomes.

BAR501 is a potent and selective synthetic agonist for GPBAR1, designed to harness the therapeutic potential of this pathway while avoiding the effects of FXR activation.[6][7] This guide provides a detailed technical comparison of BAR501 and endogenous bile acids, focusing on their distinct mechanisms of action, downstream signaling cascades, and physiological effects. It also includes detailed experimental protocols relevant to the study of these compounds, presented with structured data tables and signaling pathway visualizations to support drug development and research professionals.

Endogenous Bile Acids: Dual Agonists of FXR and GPBAR1

The body synthesizes a complex pool of bile acids, which are broadly classified as primary and secondary.

-

Primary Bile Acids : Synthesized from cholesterol in hepatocytes, the main human primary bile acids are cholic acid (CA) and chenodeoxycholic acid (CDCA).[1][8][9] The synthesis occurs via two main pathways: the classic (or neutral) pathway, which is rate-limited by the enzyme cholesterol 7α-hydroxylase (CYP7A1), and the alternative (or acidic) pathway.[1][8]

-

Secondary Bile Acids : In the intestine, gut microbiota metabolize primary bile acids into secondary bile acids, such as deoxycholic acid (DCA) and the more toxic lithocholic acid (LCA).[3][8]

These endogenous bile acids activate both FXR and GPBAR1 with varying potencies, leading to broad and complex physiological regulation.[8]

FXR Signaling Pathway

FXR is a nuclear receptor highly expressed in the liver and intestine.[10][11] As endogenous ligands, bile acids activate FXR to regulate their own synthesis and transport in a negative feedback loop.[1][12][13] CDCA is the most potent endogenous FXR agonist.[10][11]

Key downstream effects of FXR activation include:

-

Inhibition of Bile Acid Synthesis : In the liver, activated FXR induces the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[1][14] In the intestine, FXR activation induces Fibroblast Growth Factor 19 (FGF19, FGF15 in rodents), which travels to the liver to suppress CYP7A1 expression.[11][14]

-

Regulation of Lipid and Glucose Metabolism : FXR activation influences triglyceride and cholesterol levels and can reduce hepatic gluconeogenesis.[10][11][15]

-

Anti-inflammatory and Anti-fibrotic Effects : FXR signaling can inhibit inflammatory pathways, such as by blocking the TLR4/NF-kB pathway, and directly inactivate hepatic stellate cells to reduce fibrosis.[10][11]

GPBAR1 (TGR5) Signaling Pathway

GPBAR1 is a G protein-coupled receptor expressed on the cell surface of various cells, including intestinal L-cells, macrophages, and liver sinusoidal endothelial cells.[14][16]

Key downstream effects of GPBAR1 activation include:

-

GLP-1 Secretion : In intestinal L-cells, GPBAR1 activation stimulates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP). This cascade promotes the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone that improves glucose tolerance.[4][17]

-

Anti-inflammatory Effects : In macrophages, GPBAR1 signaling can suppress inflammatory responses by antagonizing the NF-κB pathway.[18]

-

Energy Expenditure : GPBAR1 activation in brown adipose tissue and muscle can increase energy expenditure.

BAR501: A Selective GPBAR1 Agonist

BAR501 is a synthetic, steroidal molecule specifically engineered as a selective GPBAR1 agonist, with an EC50 of 1 μM.[6][7] A critical feature of BAR501 is its lack of activity at the FXR, allowing for the targeted modulation of GPBAR1-mediated pathways without the confounding effects of FXR activation.[6]

Key reported effects of BAR501 include:

-

Stimulation of GLP-1 : In murine GLUTAg cells, BAR501 (10 μM) increases the expression of GLP-1 mRNA by 2.5-fold, an effect associated with a robust increase in cAMP production.[19]

-

Anti-inflammatory Activity : BAR501 promotes the polarization of macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[20] In models of colitis, it reduces intestinal inflammation in a GPBAR1- and IL-10-dependent manner.[21]

-

Vascular and Hepatic Protection : In animal models of portal hypertension and non-alcoholic steatohepatitis (NASH), BAR501 has been shown to reduce portal pressure, reverse liver injury, and attenuate endothelial dysfunction.[6][22]

Quantitative and Mechanistic Comparison

The primary distinction between BAR501 and endogenous bile acids lies in receptor selectivity. While endogenous BAs orchestrate a complex metabolic dialogue through multiple receptors, BAR501 offers a targeted approach by isolating the GPBAR1 pathway.

Table 1: Receptor Selectivity and Potency

| Ligand | Target Receptor(s) | Potency / Efficacy | Key Characteristic |

| BAR501 | GPBAR1 (Selective) | EC50 = 1 µM[6][7] | Selective for GPBAR1; no FXR activity[6][19] |

| Chenodeoxycholic Acid (CDCA) | FXR, GPBAR1 | Most potent endogenous FXR agonist (EC50 ~10 µM)[10] | Primary bile acid, potent dual agonist |

| Lithocholic Acid (LCA) | FXR, GPBAR1 | Potent GPBAR1 agonist; weaker FXR agonist (EC50 ~50uM)[10] | Secondary bile acid, known for toxicity |

| Deoxycholic Acid (DCA) | FXR, GPBAR1 | Weaker FXR agonist (EC50 ~50uM)[10] | Secondary bile acid, dual agonist |

| Cholic Acid (CA) | FXR | Weakest endogenous FXR agonist[11] | Primary bile acid |

Table 2: Comparison of Downstream Physiological Effects

| Physiological Effect | BAR501 | Endogenous Bile Acids |

| Bile Acid Synthesis Regulation | No direct effect (lacks FXR activity). | Strong negative feedback via FXR activation (induces SHP and FGF19 to suppress CYP7A1).[1][14] |

| GLP-1 Secretion | Potently stimulates via GPBAR1 activation, leading to increased cAMP and GLP-1 mRNA.[19] | Stimulates via GPBAR1 activation.[4][17] |

| Anti-inflammatory Action | Promotes M2 macrophage polarization via GPBAR1.[20][21] | Exerts effects via both GPBAR1 (NF-κB inhibition in macrophages) and FXR (NF-κB inhibition in liver).[10][18] |

| Vascular Effects | Induces vasodilation and reduces portal pressure in preclinical models.[6] | Complex effects; involved in regulating vascular tone. |

| Glucose Metabolism | Improves glucose tolerance, likely via GLP-1 secretion. | Regulates glucose homeostasis via both FXR (hepatic gluconeogenesis) and GPBAR1 (GLP-1 secretion).[11] |

Key Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying the effects of BAR501 and endogenous bile acids.

Protocol: In Vitro GPBAR1 Transactivation Assay

This assay quantifies the ability of a compound to activate GPBAR1, leading to the transcription of a reporter gene.

Methodology:

-

Cell Culture : Plate HEK-293T cells at 10,000 cells/well in a 24-well plate.[6]

-

Transfection : Co-transfect cells with three plasmids:

-

Treatment : 24 hours post-transfection, incubate the cells with BAR501 (or other test compounds) at various concentrations for 18 hours.[6]

-

Measurement : Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against compound concentration to determine EC50 values.

Protocol: GLP-1 Secretion Assay from Enteroendocrine Cells

This protocol measures the direct effect of compounds on GLP-1 release from a relevant cell line.

Methodology:

-

Cell Culture : Culture murine enteroendocrine GLUTAg cells under standard conditions.

-

Treatment : Seed cells in multi-well plates. Replace media with a buffer solution and incubate with test compounds (e.g., 10 µM BAR501) for 2-3 hours at 37°C.[19][23]

-

Sample Collection : Collect the supernatant from each well. To prevent GLP-1 degradation, add a DPP-4 inhibitor immediately.

-

Quantification : Measure the concentration of GLP-1 in the supernatant using a validated immunoassay, such as an ELISA or a Meso Scale Discovery (MSD) V-plex kit.[24]

-

Normalization : Lyse the cells remaining in the well to measure total protein or DNA content. Normalize the amount of secreted GLP-1 to the total cell content in each well.

Protocol: Bile Acid Profiling using LC-MS/MS

This is the gold standard for accurately quantifying the full spectrum of endogenous bile acids in biological samples.

Methodology:

-

Sample Preparation : Extract bile acids from biological matrices (e.g., serum, plasma, tissue homogenates) using a protein precipitation or solid-phase extraction method.

-

Chromatographic Separation : Inject the extracted sample into an Ultra-Performance Liquid Chromatography (UPLC) system. Use a reverse-phase column (e.g., C18) to separate the different bile acid species based on their hydrophobicity.[25][26]

-

Mass Spectrometry Detection : Eluted compounds are ionized (typically using electrospray ionization in negative mode) and detected by a tandem mass spectrometer (MS/MS).[27]

-

Quantification : Use a multiple reaction monitoring (MRM) approach, where specific precursor-to-product ion transitions for each bile acid are monitored for highly sensitive and specific quantification.[27] Stable isotope-labeled internal standards are used to ensure accuracy.

Conclusion and Therapeutic Implications

The comparison between BAR501 and endogenous bile acids highlights a fundamental concept in modern pharmacology: the shift from broad-spectrum endogenous modulators to highly selective synthetic agents. Endogenous bile acids are indispensable for maintaining metabolic homeostasis through complex, integrated signaling via both FXR and GPBAR1. However, this dual activity can be a therapeutic liability if only one pathway is desired.

BAR501 exemplifies the targeted approach. By selectively activating GPBAR1, it offers the potential to harness the beneficial anti-inflammatory and metabolic effects of this pathway—such as enhancing GLP-1 secretion and promoting an M2 macrophage phenotype—without engaging FXR. This selectivity could be advantageous in conditions where FXR activation might be undesirable. For researchers and drug developers, understanding these distinct profiles is critical for designing rational therapeutic strategies and interpreting experimental outcomes in the burgeoning field of bile acid signaling.

References

- 1. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bile acid - Wikipedia [en.wikipedia.org]

- 3. Bile Acid Physiology | Annals of Hepatology [elsevier.es]

- 4. Frontiers | Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System [frontiersin.org]

- 5. The Role of Bile Acids in the Human Body and in the Development of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. allergyresearchgroup.com [allergyresearchgroup.com]

- 10. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]

- 12. Endogenous bile acids are ligands for the nuclear receptor FXR/BAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Physiology, Bile Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The G Protein-Coupled Bile Acid Receptor TGR5 (Gpbar1) Modulates Endothelin-1 Signaling in Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bile Acids Trigger GLP-1 Release Predominantly by Accessing Basolaterally Located G Protein–Coupled Bile Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The G-protein-coupled bile acid receptor, Gpbar1 (TGR5), negatively regulates hepatic inflammatory response through antagonizing nuclear factor κ light-chain enhancer of activated B cells (NF-κB) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. The Bile Acid Receptor GPBAR1 Regulates the M1/M2 Phenotype of Intestinal Macrophages and Activation of GPBAR1 Rescues Mice from Murine Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Agonism for the bile acid receptor GPBAR1 reverses liver and vascular damage in a mouse model of steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. L-cell differentiation is induced by bile acids through GPBAR1 and paracrine GLP-1 and serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]

BAR501: A Technical Guide to its Molecular Targets Downstream of TGR5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms of BAR501, a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. BAR501 is a derivative of ursodeoxycholic acid (UDCA) and is devoid of activity at the farnesoid X receptor (FXR), making it a specific tool for studying TGR5-mediated signaling.[1][2] This document details the downstream signaling cascades initiated by BAR501, presents quantitative data on its effects, outlines key experimental protocols, and provides visual representations of the involved pathways.

Core Signaling Axis: TGR5-cAMP-PKA

The primary signaling pathway activated by BAR501 upon binding to TGR5 involves the canonical Gs protein-cAMP cascade.[3][4][5] TGR5, a member of the G protein-coupled receptor (GPCR) superfamily, is coupled to a stimulatory G alpha protein (Gαs).[5][6]

Mechanism of Activation:

-

Ligand Binding: BAR501 binds to the extracellular domain of TGR5.[6][7]

-

G Protein Activation: This binding induces a conformational change in TGR5, leading to the activation of the associated Gαs subunit.[3]

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][5]

-

Second Messenger Signaling: The resulting increase in intracellular cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA).[3][4][8]

Key Downstream Molecular Targets and Pathways

Activation of the TGR5-cAMP-PKA axis by BAR501 initiates a cascade of downstream events that modulate various cellular functions, including gene expression, protein activity, and physiological responses.

Gene Expression Regulation via CREB

A major downstream effector of the cAMP/PKA pathway is the cAMP response element-binding protein (CREB).[9] PKA phosphorylates CREB, leading to its activation and subsequent binding to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.[5][9]

Quantitative Data on BAR501-Mediated Gene Expression:

| Cell Type/Tissue | Gene Target | Effect of BAR501 | Fold Change/Concentration | Citation |

| GLUTAg cells | Pro-glucagon (GLP-1) mRNA | Increased expression | 2.5-fold at 10 µM | [1][10] |

| Liver Sinusoidal Endothelial Cells (LSECs) | Cystathionine-γ-lyase (CSE) mRNA | Increased expression | Significant increase at 10 µM | [11] |

| Liver Sinusoidal Endothelial Cells (LSECs) | Endothelin-1 (ET-1) mRNA | Decreased expression | Significant decrease at 10 µM | [11][12] |

| Adipose Tissue | Pgc-1α | Increased expression | - | [9][13] |

| Intestine | Fgf15, Glp1 | Increased expression | - | [9][13] |

| Muscle | Ucp1, Pgc-1α | Increased expression | - | [9] |

Non-Genomic Effects: Protein Phosphorylation and Activity

BAR501 also exerts rapid, non-genomic effects by modulating the phosphorylation status and activity of key signaling proteins.

-

Akt/PKB Pathway: BAR501 has been shown to induce the phosphorylation of Akt (Protein Kinase B).[10][11] This activation is crucial for several downstream effects, including the phosphorylation of FoxO1 and endothelial nitric oxide synthase (eNOS).[10][12]

-

eNOS and CSE Phosphorylation: In liver sinusoidal endothelial cells (LSECs), BAR501 treatment leads to the Akt-dependent phosphorylation of eNOS and the phosphorylation of CSE on serine residues.[11][12] This enhances the production of the vasodilators nitric oxide (NO) and hydrogen sulfide (H2S).[14]

-

FoxO1 Phosphorylation and ET-1 Repression: BAR501-induced Akt activation leads to the phosphorylation of the transcription factor FoxO1.[10] Phosphorylated FoxO1 is excluded from the nucleus, leading to its release from the endothelin-1 (ET-1) promoter and subsequent repression of ET-1 transcription, a potent vasoconstrictor.[10][12]

Anti-inflammatory Signaling

TGR5 activation by BAR501 exhibits significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and by promoting a shift in macrophage polarization.

-

NF-κB Inhibition: In Kupffer cells and macrophages, TGR5 signaling antagonizes the NF-κB pathway, leading to a decrease in the production of pro-inflammatory cytokines.[4][15][16] This is mediated, at least in part, by the cAMP-dependent pathway.[4] In vitro treatment of human cholangiocytes with BAR501 reversed the pro-inflammatory phenotype induced by LPS in an NF-κB-dependent manner.[16]

-

Macrophage Polarization: BAR501 promotes the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[9][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate the molecular targets of BAR501.

TGR5 Transactivation Assay

-

Objective: To determine the potency and selectivity of BAR501 in activating TGR5.

-

Methodology:

-

Cells are plated in 24-well plates.[1]

-

Co-transfection with a pGL4.29 reporter vector containing a cAMP response element (CRE) driving luciferase expression, a pCMVSPORT6 vector expressing human TGR5, and a pGL4.70 vector for normalization (Renilla luciferase).[1]

-

24 hours post-transfection, cells are incubated with varying concentrations of BAR501 (e.g., for 18 hours).[1]

-

Luciferase activity is measured and normalized to Renilla activity to determine the level of TGR5 transactivation.[1]

-

-

Key Result: BAR501 effectively transactivates TGR5 with an EC50 of 1 µM.[1][17]

GLP-1 mRNA Expression Assay

-

Objective: To assess the effect of BAR501 on the expression of pro-glucagon (the precursor to GLP-1).

-

Cell Line: GLUTAg cells, a murine endocrine cell line expressing high levels of TGR5.[10]

-

Methodology:

-

GLUTAg cells are cultured.

-

Cells are exposed to BAR501 (e.g., 10 µM).[10]

-

Total RNA is extracted from the cells.

-

Quantitative real-time PCR (qRT-PCR) is performed to measure the relative mRNA levels of pro-glucagon, normalized to a housekeeping gene.

-

-

Key Result: Exposure to 10 µM BAR501 increases GLP-1 mRNA expression by 2.5-fold.[1][10]

In Vitro Phosphorylation Assays

-

Objective: To detect changes in the phosphorylation status of target proteins following BAR501 treatment.

-

Cell Line: Human Liver Sinusoidal Endothelial Cells (LSECs).[11]

-

Methodology:

-

Serum-starved LSECs are treated with BAR501 (e.g., 10 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).[11]

-

Cell lysates are collected.

-

For specific protein phosphorylation (e.g., CSE), immunoprecipitation of the target protein may be performed.[11]

-

Western blotting is conducted using antibodies specific for the phosphorylated form of the protein of interest (e.g., phospho-Akt, phospho-eNOS, phospho-serine) and total protein levels for normalization.

-

-

Key Result: BAR501 increases the phosphorylation of Akt, eNOS, and CSE in LSECs.[11][12]

Conclusion

BAR501 is a selective TGR5 agonist that activates a cascade of downstream signaling events, primarily through the Gs-cAMP-PKA axis. Its molecular targets include transcription factors such as CREB, leading to altered gene expression, and key signaling proteins like Akt, eNOS, and CSE, whose activities are modulated through phosphorylation. These molecular events culminate in diverse physiological responses, including vasodilation, enhanced GLP-1 secretion, and potent anti-inflammatory effects. The detailed understanding of these downstream targets and pathways is essential for the continued development of BAR501 and other TGR5 agonists as potential therapeutic agents for a range of metabolic and inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bile Acids and GPBAR-1: Dynamic Interaction Involving Genes, Environment and Gut Microbiome | MDPI [mdpi.com]

- 3. Takeda G protein–coupled receptor 5 (TGR5): an attractive therapeutic target for aging-related cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TGR5 Signaling in Hepatic Metabolic Health | MDPI [mdpi.com]

- 5. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]

- 7. TGR5, Not Only a Metabolic Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. caymanchem.com [caymanchem.com]

- 13. BAR501 a selective TGR5 ligand attenuates NASH | PPT [slideshare.net]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. BAR-501 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 17. selleckchem.com [selleckchem.com]

BAR501: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAR501 is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. This document provides a comprehensive technical overview of BAR501, summarizing its discovery, general synthetic approaches, and its pharmacological profile. Detailed experimental protocols for key in vitro and in vivo assays are provided, and its mechanism of action is illustrated through signaling pathway diagrams. All quantitative data are presented in structured tables for clarity and ease of comparison.

Discovery and Synthesis

BAR501 was identified as a selective GPBAR1 agonist, devoid of activity at the farnesoid X receptor (FXR), another key bile acid receptor.[1][2] It is a semi-synthetic derivative of ursodeoxycholic acid (UDCA), designed to enhance potency and selectivity for GPBAR1.[3][4]

While a detailed, step-by-step synthesis protocol for BAR501 is not publicly available in the reviewed scientific literature, the general synthetic strategy for similar 6-ethyl-cholane derivatives can be inferred from publications on the synthesis of other selective GPBAR1 agonists. These approaches typically start from a commercially available bile acid scaffold, such as lithocholic acid or a cholesterol derivative. The synthesis of a library of hyodeoxycholane analogues involved modifications at the C-6 position. While not a direct protocol for BAR501, this illustrates a potential synthetic avenue for creating selective GPBAR1 agonists from bile acid precursors.

Pharmacological Profile

BAR501 is a potent agonist of GPBAR1 with an EC50 of 1 μM.[5] Its selectivity is a key feature, as it does not activate FXR, allowing for the specific investigation of GPBAR1-mediated effects.[2]

Table 1: In Vitro Activity of BAR501

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 | 1 μM | HEK293 cells | GPBAR1 Transactivation | [5] |

| FXR Agonism | Inactive | - | - | [1][2] |

| GLP-1 mRNA Expression | 2.5-fold increase (at 10 μM) | GLUTAg cells | RT-PCR | [5] |

Table 2: In Vivo Efficacy of BAR501

| Animal Model | Dosage | Key Findings | Reference |

| Portal Hypertension (Rats) | 15 mg/kg/day (6 days) | Reduced basal portal pressure; blunted norepinephrine-induced vasoconstriction. | [5] |

| Cirrhosis (Rats, CCl4 model) | 15 mg/kg | Reduced portal pressure and AST levels. | [5] |

| Colitis (Mice, TNBS-induced) | 5, 15, and 30 mg/kg/day | Dose-dependent reduction in colitis severity. | [6] |

| NASH (Mice, HFD-F diet) | 15 mg/kg/day | Improved liver histology and reduced inflammation. | [7] |

| Primary Sclerosing Cholangitis (Mice, Abcb4-/-) | Not specified | Reduced bile duct inflammation and liver fibrosis. | [8] |

Mechanism of Action and Signaling Pathways

BAR501 exerts its effects by activating GPBAR1, a Gs protein-coupled receptor. This activation initiates a cascade of intracellular signaling events, primarily through the production of cyclic AMP (cAMP).

GPBAR1/cAMP/PKA/CREB Signaling Pathway

Activation of GPBAR1 by BAR501 leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cAMP levels.[9] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB).[4][10] Activated CREB translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, modulating their transcription.[4] This pathway is crucial for many of the anti-inflammatory and metabolic effects of BAR501.[4][6]

Akt/eNOS Signaling Pathway

In liver sinusoidal endothelial cells (LSECs), BAR501 has been shown to activate the Akt/eNOS signaling pathway, which plays a critical role in regulating vascular tone.[11] Activation of this pathway leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO), a potent vasodilator.[12] This contributes to the beneficial effects of BAR501 in portal hypertension.[11]

Experimental Protocols

GPBAR1 Transactivation Assay (Luciferase Reporter Assay)

This assay is used to determine the agonist activity of compounds on GPBAR1.[5]

Objective: To quantify the activation of GPBAR1 by BAR501.

Materials:

-

HEK293T cells

-

pCMVSPORT6-human GPBAR1 expression vector

-

pGL4.29[luc2P/CRE/Hygro] vector (luciferase reporter with cAMP response element)

-

pGL4.70[hRluc/CMV] vector (Renilla luciferase for normalization)

-

Transfection reagent

-

BAR501

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed HEK293T cells in 24-well plates.

-

Co-transfect the cells with the GPBAR1 expression vector, the CRE-luciferase reporter vector, and the Renilla luciferase normalization vector.

-

24 hours post-transfection, incubate the cells with varying concentrations of BAR501 for 18 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the concentration of BAR501 to determine the EC50 value.

In Vitro Macrophage Polarization Assay

This protocol is used to assess the effect of BAR501 on macrophage polarization.[13]

Objective: To determine if BAR501 can shift macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.

Materials:

-

Spleen-derived macrophages or a macrophage cell line (e.g., U937)

-

LPS (Lipopolysaccharide) and IFN-γ (Interferon-gamma) to induce M1 polarization

-

BAR501

-

RNA extraction kit

-

RT-PCR reagents and instrument

-

Antibodies for M1 (e.g., CD38, Fpr2) and M2 (e.g., Egr2, c-myc) markers for flow cytometry or western blotting

Procedure:

-

Isolate and culture macrophages.

-

Stimulate the cells with LPS and IFN-γ to induce an M1 phenotype.

-

Co-treat the cells with BAR501 at various concentrations.

-

After an appropriate incubation period (e.g., 24 hours), harvest the cells.

-

Analyze the expression of M1 and M2 markers using RT-PCR to measure mRNA levels or flow cytometry/western blotting for protein expression.

-

Compare the marker expression in BAR501-treated cells to control cells to determine the effect on polarization.

In Vivo Murine Colitis Model (TNBS-induced)

This model is used to evaluate the therapeutic potential of BAR501 in inflammatory bowel disease.[6][14]

Objective: To assess the efficacy of BAR501 in reducing the severity of colitis in mice.

Materials:

-

BALB/c mice

-

2,4,6-Trinitrobenzenesulfonic acid (TNBS)

-

Ethanol

-

BAR501

-

Vehicle control (e.g., distilled water)

-

Equipment for intrarectal administration

-

Scoring system for Colitis Disease Activity Index (CDAI)

Procedure:

-

Induce colitis in mice by intrarectal administration of TNBS in ethanol.

-

Administer BAR501 (e.g., 5, 15, 30 mg/kg/day) or vehicle daily by oral gavage.

-

Monitor the mice daily for body weight, stool consistency, and rectal bleeding to calculate the CDAI.

-

After a set period (e.g., 4 days), sacrifice the mice and collect the colons.

-

Assess the colon length, weight, and macroscopic damage.

-

Perform histological analysis of colon sections to evaluate inflammation and tissue damage.

-

Analyze the expression of inflammatory markers in the colon tissue by RT-PCR or other methods.

Conclusion

BAR501 is a potent and selective GPBAR1 agonist with significant therapeutic potential in a range of inflammatory and metabolic diseases. Its well-defined mechanism of action through the GPBAR1 signaling pathway provides a strong rationale for its further development. The experimental protocols and data presented in this whitepaper offer a comprehensive resource for researchers in the field of drug discovery and development. Further investigation into the specific synthetic route of BAR501 and its clinical efficacy is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Bile Acids and GPBAR-1: Dynamic Interaction Involving Genes, Environment and Gut Microbiome [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Bile Acid Receptor GPBAR1 Regulates the M1/M2 Phenotype of Intestinal Macrophages and Activation of GPBAR1 Rescues Mice from Murine Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. GPBAR1 G protein-coupled bile acid receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Protective role of PI3-kinase-Akt-eNOS signalling pathway in intestinal injury associated with splanchnic artery occlusion shock - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

BAR501: A Comprehensive Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAR501 is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2][3] This semisynthetic bile acid derivative, chemically identified as 6β-ethyl-3α,7β-dihydroxy-5β-cholan-24-ol, has demonstrated significant therapeutic potential in a range of preclinical models of metabolic, inflammatory, and liver diseases.[4] By selectively activating GPBAR1 without engaging the farnesoid X receptor (FXR), BAR501 modulates multiple signaling pathways, leading to beneficial effects on endothelial function, inflammation, glucose metabolism, and energy expenditure.[3][5] This technical guide provides an in-depth overview of the pharmacological properties of BAR501, detailing its mechanism of action, key experimental findings, and the underlying signaling pathways.

Core Pharmacological Profile

BAR501 is characterized by its high selectivity and potency as a GPBAR1 agonist.[6] Unlike natural bile acids that can activate multiple receptors, BAR501's specificity for GPBAR1 minimizes off-target effects and offers a more targeted therapeutic approach.[7]

Receptor Selectivity and Potency

Key studies have established BAR501's selective agonism for GPBAR1. In vitro assays demonstrate that BAR501 effectively transactivates GPBAR1 in HEK293 cells with a half-maximal effective concentration (EC50) of 1 μM.[1][3] Conversely, it does not activate FXR, a nuclear bile acid receptor, even at concentrations up to 10 μM.[5]

| Parameter | Cell Line | Value | Reference |

| GPBAR1 EC50 | HEK293T | 1 μM | [1][3][5] |

| FXR Transactivation | HepG2 | No activity | [5] |

Downstream Cellular Effects

Activation of GPBAR1 by BAR501 initiates a cascade of intracellular signaling events, primarily through the Gαs-adenylyl cyclase-cAMP pathway. This leads to the activation of Protein Kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein (CREB).[5][8]

| Effect | Cell Line/Model | Concentration/Dose | Result | Reference |

| cAMP Production | GLUTAg cells | 10 μM | Robust increase | [5] |

| GLP-1 mRNA Expression | GLUTAg cells | 10 μM | 2.5-fold increase | [3][5] |

| Pro-inflammatory Cytokine Inhibition | Macrophages | - | Reduction of TNF-α, IL-1β, IL-6 | [6][9] |

| M2 Macrophage Polarization | Intestinal Macrophages | - | Shift from M1 to M2 phenotype | [6][9] |

Key Signaling Pathways

The therapeutic effects of BAR501 are mediated through several interconnected signaling pathways. The primary mechanism involves the activation of GPBAR1 and subsequent downstream signaling cascades that regulate inflammation, endothelial function, and metabolism.

GPBAR1-cAMP-PKA-CREB Signaling Pathway

This is the canonical pathway activated by BAR501. Upon binding to GPBAR1, BAR501 induces a conformational change in the receptor, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[5] Elevated cAMP levels activate PKA, which in turn phosphorylates CREB.[8] Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their expression.[5][8] This pathway is crucial for the anti-inflammatory and metabolic effects of BAR501.[8][9]

Akt/FOXOA1-Dependent Regulation of Endothelial Function

In the context of portal hypertension, BAR501 has been shown to reverse endothelial dysfunction through a pathway involving Akt and FOXO1.[5] BAR501 treatment leads to the Akt-dependent phosphorylation of FOXO1.[5] This phosphorylation event causes the release of FOXO1 from the endothelin-1 (ET-1) promoter, thereby inhibiting ET-1 transcription.[5] ET-1 is a potent vasoconstrictor, and its downregulation contributes to the vasodilatory effects of BAR501.

Therapeutic Applications in Preclinical Models

BAR501 has been investigated in a variety of animal models, demonstrating its therapeutic potential across a spectrum of diseases.

Portal Hypertension and Endothelial Dysfunction

In rat models of portal hypertension, administration of BAR501 (15 mg/kg/day for 6 days) reduced basal portal pressure and attenuated the vasoconstrictor response to norepinephrine.[3][5] It also mitigated the hepatic vasomotor activity induced by shear stress and methoxamine.[3][5] These effects are attributed to the downregulation of the vasoconstrictor ET-1 and the modulation of hydrogen sulfide (H2S) generation.[5][7]

Nonalcoholic Steatohepatitis (NASH)

In a mouse model of diet-induced NASH, BAR501 treatment reversed liver injury, steatosis, inflammation, and fibrosis.[4][10] These beneficial effects were associated with the promotion of browning of white adipose tissue and increased energy expenditure, which were dependent on GPBAR1 activation.[4][8]

| Parameter | Model | Dose | Outcome | Reference |

| Liver Injury | HFD-F fed mice | 15 mg/kg/day | Reversal of steatohepatitis | [4][10] |

| Vascular Damage | HFD-F fed mice | 15 mg/kg/day | Reversal of increased aorta intima-media thickness | [4] |

| Body Weight Gain | HFD-F fed mice | 30 mg/kg/day | Reversal of body weight gain | [11] |

Inflammatory Bowel Disease (IBD)

In murine models of colitis (trinitrobenzenesulfonic acid and oxazolone-induced), BAR501 administration reversed intestinal inflammation.[9] This was achieved by reducing the trafficking of inflammatory monocytes to the intestinal mucosa and promoting a shift in intestinal macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[9] The protective effects of BAR501 in this context were dependent on the induction of IL-10.[9]

Cholestasis

In a mouse model of primary sclerosing cholangitis (PSC) (Abcb4-/- mice), treatment with BAR501 reduced bile duct inflammation and liver fibrosis.[12] It also modulated the composition of the bile acid pool and improved gut barrier function, thereby reducing intestinal and systemic inflammation.[12]

Experimental Protocols

In Vitro GPBAR1 Transactivation Assay

-

Cell Line: Human Embryonic Kidney (HEK) 293T cells.[3]

-

Transfection: Cells are co-transfected with a reporter vector containing a cAMP response element (CRE) driving a luciferase reporter gene (e.g., pGL4.29), a human GPBAR1 expression vector (e.g., pCMVSPORT6-human GPBAR1), and a control vector for normalization (e.g., pGL4.70).[3]

-

Treatment: 24 hours post-transfection, cells are incubated with varying concentrations of BAR501 for 18 hours.[3]

-

Readout: Luciferase activity is measured and normalized to the control (Renilla) activity to determine the dose-dependent transactivation of GPBAR1.[3]

In Vivo Animal Models

-

Animals: Species and strain are model-dependent (e.g., C57BL/6 mice for NASH and colitis models, Sprague-Dawley rats for portal hypertension).[4][5][9]

-

Disease Induction:

-

Dosing: BAR501 is typically administered by oral gavage at doses ranging from 15 to 30 mg/kg/day.[3][11]

-

Outcome Measures:

Conclusion

BAR501 is a selective GPBAR1 agonist with a well-defined pharmacological profile. Its ability to modulate key signaling pathways involved in inflammation, metabolism, and endothelial function underscores its therapeutic potential for a range of complex diseases, including NASH, IBD, and portal hypertension. The preclinical data summarized in this guide provide a strong rationale for its further development and clinical investigation. The detailed experimental methodologies and pathway diagrams offer a valuable resource for researchers in the field of bile acid signaling and drug discovery.

References

- 1. selleckchem.com [selleckchem.com]

- 2. xcessbio.com [xcessbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Agonism for the bile acid receptor GPBAR1 reverses liver and vascular damage in a mouse model of steatohepatitis [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic Opportunities of GPBAR1 in Cholestatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The Bile Acid Receptor GPBAR1 Regulates the M1/M2 Phenotype of Intestinal Macrophages and Activation of GPBAR1 Rescues Mice from Murine Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Liver GPBAR1 Associates With Immune Dysfunction in Primary Sclerosing Cholangitis and Its Activation Attenuates Cholestasis in Abcb4-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of a Novel Class of Dual GPBAR1 Agonists–RORγt Inverse Agonists for the Treatment of IL-17-Mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of BAR501: A Selective GPBAR1 Agonist

This technical guide provides an in-depth overview of the in vitro characterization of BAR501, a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. BAR501 is distinguished by its selective agonistic activity on GPBAR1 without affecting the farnesoid X receptor (FXR), a key nuclear bile acid receptor.[1] This document details the experimental protocols, quantitative data, and signaling pathways associated with BAR501's activity, intended for researchers and professionals in drug development.

Mechanism of Action: GPBAR1/TGR5 Activation

BAR501 functions as a selective agonist of GPBAR1, a G protein-coupled receptor expressed in various cell types, including macrophages, sinusoidal endothelial cells, and enteroendocrine cells.[1][2] Upon binding, BAR501 activates the receptor, leading to the stimulation of a Gαs protein subunit. This activation triggers adenylyl cyclase, which in turn elevates intracellular cyclic AMP (cAMP) levels.[2][3] The increase in cAMP activates downstream signaling cascades, primarily through Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[1][4] A key downstream event is the phosphorylation of the cAMP Response Element-Binding Protein (CREB), which then translocates to the nucleus to regulate the transcription of target genes.[4][5]

Quantitative Data Summary

The in vitro activity of BAR501 has been quantified across several key assays, demonstrating its potency and selectivity for GPBAR1.

| Parameter | Assay Type | Cell Line | Value | Reference |

| EC50 | GPBAR1 Transactivation | HEK293T | 1 µM | [1][6][7] |

| GLP-1 mRNA Expression | Real-Time PCR | GLUTAg | 2.5-fold increase (at 10 µM) | [1][7] |

| cAMP Production | Functional Assay | GLUTAg | Robust increase (at 10 µM) | [1] |

| FXR Activity | FXR Transactivation | HepG2 | No activation | [1] |

| Cytokine Modulation | Real-Time PCR | Spleen-derived Macrophages | Concentration-dependent reversal of LPS/IFN-γ induced pro-inflammatory cytokines | [8] |

| CSE & eNOS Expression | Real-Time PCR | Human LSEC | Increased mRNA expression (at 10 µM) | [9] |

Detailed Experimental Protocols

1. GPBAR1 Transactivation Assay (Luciferase Reporter)

This assay quantifies the ability of BAR501 to activate the GPBAR1 signaling pathway, leading to the transcription of a reporter gene.

-

Cell Line: Human Embryonic Kidney (HEK) 293T cells.[7]

-

Protocol:

-

Plating: Plate HEK293T cells at a density of 10,000 cells/well in a 24-well plate.[7]

-

Transfection: Co-transfect cells with three plasmids:

-

Incubation: 24 hours post-transfection, replace the medium with a medium containing BAR501 at various concentrations (e.g., dose-response from 0.01 to 100 µM).

-

Treatment: Incubate cells with BAR501 for 18 hours.[7]

-

Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Analysis: Normalize Firefly luciferase activity to Renilla luciferase activity. The EC50 value is calculated from the resulting dose-response curve.[7]

-

2. GLP-1 mRNA Expression and cAMP Production Assay

This protocol assesses the functional consequence of GPBAR1 activation in an enteroendocrine cell line that endogenously expresses the receptor.

-

Cell Line: Murine GLUTAg enteroendocrine cells.[1]

-

Protocol for GLP-1 mRNA:

-

Culture GLUTAg cells to desired confluence.

-

Treat cells with BAR501 (10 µM) for a specified time (e.g., 18 hours).[1]

-

Isolate total RNA from the cells.

-

Perform reverse transcription to synthesize cDNA.

-

Quantify pro-glucagon (the precursor to GLP-1) mRNA levels using Real-Time PCR, normalizing to a housekeeping gene (e.g., β-actin).[1]

-

-

Protocol for cAMP Measurement:

3. Macrophage Polarization Assay

This assay characterizes the anti-inflammatory effects of BAR501 by examining its ability to modulate macrophage phenotype.

-

Cell Source: Spleen-derived macrophages from mice.[8]

-

Protocol:

-

Isolate and culture spleen-derived macrophages.

-

Induce a pro-inflammatory (M1) phenotype by treating cells with LPS and IFN-γ.[8]

-

Simultaneously co-treat cells with increasing concentrations of BAR501.[8]

-

After incubation, isolate RNA and quantify the expression of M1 markers (e.g., TNF-α, IL-1β, IL-6) and M2 markers (e.g., IL-10) using Real-Time PCR.[5][8]

-

Analyze the data to determine if BAR501 promotes a shift from the M1 to the anti-inflammatory M2 phenotype.[5]

-

Downstream Cellular Effects of BAR501

In vitro studies have demonstrated that BAR501's activation of GPBAR1 leads to significant functional changes in various cell types, underscoring its therapeutic potential.

-

In Endothelial Cells (LSECs): BAR501 increases the expression and phosphorylation of endothelial nitric oxide synthase (eNOS) and cystathionine-γ-lyase (CSE), enzymes critical for producing vasodilators (nitric oxide and hydrogen sulfide). It also inhibits the transcription of the vasoconstrictor endothelin-1 (ET-1). This dual action suggests a role in improving endothelial function.

-

In Macrophages: BAR501 promotes a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[5] This is achieved by reducing the expression of inflammatory cytokines like TNF-α and IL-6 while increasing the expression of the anti-inflammatory cytokine IL-10.[5][8]

-

In Enteroendocrine Cells: Activation of GPBAR1 by BAR501 stimulates the expression and subsequent secretion of Glucagon-Like Peptide-1 (GLP-1), an incretin hormone crucial for glucose homeostasis.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. The G Protein-Coupled Bile Acid Receptor TGR5 (Gpbar1) Modulates Endothelin-1 Signaling in Liver [mdpi.com]

- 3. G protein-coupled bile acid receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The Bile Acid Receptor GPBAR1 Regulates the M1/M2 Phenotype of Intestinal Macrophages and Activation of GPBAR1 Rescues Mice from Murine Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice | PLOS One [journals.plos.org]

The Biological Function of BAR501 in Liver Sinusoidal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAR501 is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. In the liver, GPBAR1 is primarily expressed in non-parenchymal cells, including liver sinusoidal endothelial cells (LSECs) and Kupffer cells. This technical guide provides an in-depth overview of the biological functions of BAR501 in these cells, with a focus on its mechanisms of action, relevant signaling pathways, and its therapeutic potential in liver diseases such as non-alcoholic steatohepatitis (NASH).

Core Mechanism of Action

BAR501 exerts its effects by binding to and activating GPBAR1, a cell surface receptor. This activation initiates a cascade of intracellular signaling events, primarily through the Gαs subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This rise in cAMP is a central node in the signaling pathways modulated by BAR501 in liver sinusoidal cells.

Biological Functions in Liver Sinusoidal Endothelial Cells (LSECs)

In LSECs, the activation of GPBAR1 by BAR501 leads to significant improvements in endothelial function and a reduction in vascular inflammation. These effects are critical for maintaining hepatic microcirculation and mitigating liver injury.

Regulation of Vasomotor Tone

BAR501 promotes vasodilation and improves blood flow within the liver sinusoids through a dual mechanism:

-

Increased Nitric Oxide (NO) Production: Activation of the GPBAR1-cAMP pathway leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), a key enzyme responsible for the production of the vasodilator nitric oxide (NO).

-

Decreased Endothelin-1 (ET-1) Expression: BAR501 suppresses the expression and secretion of endothelin-1, a potent vasoconstrictor. This effect is mediated, at least in part, by the modulation of transcription factors that regulate ET-1 gene expression.

Anti-inflammatory Effects

BAR501 attenuates the inflammatory response in LSECs by downregulating the expression of key adhesion molecules and pro-inflammatory genes. This leads to a reduction in the recruitment and adhesion of leukocytes to the sinusoidal endothelium, a critical step in the pathogenesis of liver inflammation.

Signaling Pathway in LSECs

Biological Functions in Kupffer Cells

Kupffer cells, the resident macrophages of the liver, play a central role in hepatic inflammation. BAR501 modulates Kupffer cell function, shifting them towards an anti-inflammatory phenotype.

Suppression of Pro-inflammatory Cytokine Production

Activation of GPBAR1 by BAR501 in Kupffer cells inhibits the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, and its inhibition leads to a significant reduction in the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Promotion of M2 Macrophage Polarization

BAR501 promotes the polarization of Kupffer cells from a pro-inflammatory M1 phenotype to an anti-inflammatory and tissue-reparative M2 phenotype. This is characterized by an increased expression of M2 markers and the production of anti-inflammatory cytokines like interleukin-10 (IL-10).

Signaling Pathway in Kupffer Cells

The Selective TGR5 Agonist BAR501: A Deep Dive into its Modulation of cAMP Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BAR501, a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, has emerged as a significant investigational compound in metabolic and inflammatory disease research. Its mechanism of action is intrinsically linked to the modulation of the cyclic adenosine monophosphate (cAMP) signaling pathway, a ubiquitous second messenger system involved in a myriad of cellular functions. This technical guide provides a comprehensive overview of the core mechanisms of BAR501, its interaction with the cAMP signaling cascade, and the downstream physiological consequences. Detailed experimental protocols for assays relevant to the study of BAR501 and cAMP are provided, alongside a quantitative summary of its pharmacological activity. Visual diagrams of the signaling pathways and experimental workflows are included to facilitate a deeper understanding of the molecular and cellular processes involved.

Introduction to BAR501 and TGR5

BAR501 is a selective, non-steroidal agonist for TGR5, a member of the rhodopsin-like subfamily of G protein-coupled receptors (GPCRs).[1][2] TGR5 is activated by bile acids, functioning as a cell surface receptor that mediates many of their non-genomic effects.[3][4] Upon ligand binding, TGR5 couples to a stimulatory G-alpha-protein (Gαs), which in turn activates adenylyl cyclase.[5][6] This enzyme catalyzes the conversion of ATP to cAMP, leading to an increase in intracellular cAMP levels.[3][5][6] The subsequent activation of cAMP-dependent signaling pathways is central to the therapeutic potential of TGR5 agonists like BAR501.[7][8]

The BAR501-Activated cAMP Signaling Pathway

The activation of TGR5 by BAR501 initiates a cascade of intracellular events primarily mediated by cAMP. This pathway can be summarized as follows:

-

Receptor Activation: BAR501 binds to and activates the TGR5 receptor on the cell surface.[2]

-

G-Protein Coupling: The activated TGR5 receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gs protein, causing its dissociation from the βγ-subunits.[5][6]

-

Adenylyl Cyclase Activation: The activated Gαs subunit binds to and stimulates adenylyl cyclase, a membrane-bound enzyme.[3][5][6]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cAMP, leading to a rapid increase in intracellular cAMP concentration.[3][5][6]

-

Downstream Effector Activation: Elevated cAMP levels lead to the activation of two main downstream effectors:

-

Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. Activated PKA then phosphorylates a multitude of substrate proteins, including transcription factors like the cAMP-response element binding protein (CREB), thereby regulating gene expression.[1][5][9]

-

Exchange Protein Directly Activated by cAMP (Epac): cAMP can also directly bind to and activate Epac, a guanine nucleotide exchange factor for the small G proteins Rap1 and Rap2. The TGR5-cAMP-Epac pathway is particularly important in processes like insulin secretion.[7][9]

-

The following diagram illustrates the core BAR501-activated cAMP signaling pathway.

Physiological Consequences of BAR501-Mediated cAMP Signaling

The activation of the TGR5-cAMP pathway by BAR501 has diverse physiological effects depending on the cell type.

Glucagon-Like Peptide-1 (GLP-1) Secretion

In intestinal enteroendocrine L-cells, TGR5 activation is a key stimulus for the secretion of GLP-1, an incretin hormone with crucial roles in glucose homeostasis.[4][10][11][12] The BAR501-induced increase in cAMP in these cells promotes the transcription of the proglucagon gene and the subsequent release of GLP-1.[6][13]

Energy Expenditure and Thermogenesis

In brown adipose tissue (BAT) and muscle, TGR5 activation by BAR501 increases energy expenditure. The cAMP-PKA signaling cascade upregulates the expression of type 2 iodothyronine deiodinase (D2), an enzyme that converts thyroxine (T4) to the active thyroid hormone triiodothyronine (T3).[1][6][7] This, in turn, enhances the expression of thermogenic genes like uncoupling protein 1 (UCP1), leading to increased heat production.[6]

Anti-inflammatory Effects

In macrophages and Kupffer cells, BAR501 exerts anti-inflammatory effects by elevating cAMP levels.[5] This leads to the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory cytokine production.[5][14] TGR5 activation has been shown to suppress the lipopolysaccharide (LPS)-induced production of cytokines such as TNF-α, IL-1β, and IL-6.[1]

Quantitative Data on BAR501 Activity

The following tables summarize the available quantitative data on the pharmacological activity of BAR501.

Table 1: In Vitro Activity of BAR501

| Parameter | Cell Line | Assay | Value | Reference |

| EC50 | HEK293T | GPBAR1 Transactivation (CRE-luciferase) | 1 µM | [2][15] |

| GLP-1 mRNA Expression | GLUTAg | qPCR | 2.5-fold increase at 10 µM | [13] |

| cAMP Production | GLUTAg | cAMP Assay | Robust increase at 10 µM | [13] |

Table 2: In Vivo Effects of BAR501

| Animal Model | Dose | Effect | Reference |

| Rats | 15 mg/kg/day for 6 days | Attenuated vasomotor response to norepinephrine | [13] |

| Mice (CCl4 model) | 15 mg/kg | Reduced portal pressure and AST plasma levels | [15] |

| Mice (HFD-F) | 15 mg/kg/day | Increased BAT weight and thermogenic activity | [16] |

| Mice (Abcb4-/-) | 10 mg/kg/day for 16 weeks | Attenuated hepatic damage (reduced AST, ALT, bilirubin) | [17] |

Detailed Experimental Protocols

GPBAR1 (TGR5) Transactivation Assay

This assay measures the ability of a compound to activate TGR5, leading to the transcription of a reporter gene under the control of a cAMP-response element (CRE).

Materials:

-

HEK293T cells

-

pCMVSPORT6-human GPBAR1 expression vector

-

pGL4.29[luc2P/CRE/Hygro] reporter vector (containing a CRE)

-

pGL4.70[hRluc/CMV] vector (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM)

-

BAR501

-

Luciferase assay system

Protocol:

-

Cell Seeding: Plate HEK293T cells in a 24-well plate at a density of 10,000 cells/well.

-

Transfection: Co-transfect the cells with the GPBAR1 expression vector (100 ng), the CRE-luciferase reporter vector (200 ng), and the Renilla luciferase normalization vector (100 ng) using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the transfected cells for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of BAR501 for 18 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the BAR501 concentration to determine the EC50 value.

The following diagram illustrates the experimental workflow for the GPBAR1 transactivation assay.

Intracellular cAMP Measurement Assay

This protocol describes a general method for measuring changes in intracellular cAMP levels in response to BAR501 treatment, often using a competitive immunoassay.

Materials:

-

GLUTAg cells (or other relevant cell line)

-

Cell culture medium (e.g., serum-free DMEM)

-

3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases

-

BAR501

-

Forskolin (positive control)

-

Cell lysis buffer

-

cAMP assay kit (e.g., ELISA, HTRF)

Protocol:

-

Cell Culture: Culture GLUTAg cells to the desired confluency.

-

Pre-incubation: Pre-incubate the cells in serum-free DMEM containing a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM) for a short period to prevent cAMP degradation.[18]

-

Stimulation: Treat the cells with BAR501 at the desired concentration (e.g., 10 µM) for a specified time (e.g., 5 minutes).[13][18] Include a positive control (e.g., forskolin) and a vehicle control.

-

Cell Lysis: Terminate the stimulation by removing the medium and lysing the cells with the provided lysis buffer from the cAMP assay kit.

-

cAMP Measurement: Perform the cAMP measurement according to the instructions of the chosen assay kit (e.g., competitive ELISA or HTRF).

-

Data Analysis: Quantify the cAMP concentration in the cell lysates and compare the levels in BAR501-treated cells to the vehicle control.

The following diagram illustrates the workflow for measuring intracellular cAMP.

Conclusion

BAR501 represents a promising therapeutic agent that exerts its effects primarily through the activation of the TGR5 receptor and the subsequent elevation of intracellular cAMP. This technical guide has provided a detailed overview of the BAR501-cAMP signaling axis, its physiological ramifications, and the experimental methodologies used to investigate its activity. A thorough understanding of these core mechanisms is essential for researchers and drug development professionals working to harness the therapeutic potential of TGR5 agonism in metabolic and inflammatory diseases. The provided data, protocols, and diagrams serve as a valuable resource for guiding future research and development in this exciting field.

References

- 1. G Protein-Coupled Bile Acid Receptor TGR5 Activation Inhibits Kidney Disease in Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The Bile Acid Receptor GPBAR-1 (TGR5) Modulates Integrity of Intestinal Barrier and Immune Response to Experimental Colitis | PLOS One [journals.plos.org]

- 5. mdpi.com [mdpi.com]

- 6. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GLP-1 Mediates Regulation of Colonic ACE2 Expression by the Bile Acid Receptor GPBAR1 in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Bile Acids Trigger GLP-1 Release Predominantly by Accessing Basolaterally Located G Protein–Coupled Bile Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The G-protein coupled bile acid receptor Gpbar1 (TGR5) negatively regulates hepatic inflammatory response through antagonizing Nuclear Factor κB - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. aasld.confex.com [aasld.confex.com]

- 18. Measurement of Intracellular cAMP [bio-protocol.org]

Methodological & Application

BAR501: In Vivo Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental use of BAR501, a potent and selective G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) agonist.[1][2] This document details its mechanism of action, experimental protocols for various disease models, and key quantitative outcomes.

Mechanism of Action

BAR501 is a selective agonist for GPBAR1, a receptor expressed in various tissues including the liver, intestine, and adipose tissue.[1][3] Unlike some other bile acid derivatives, BAR501 does not activate the farnesoid X receptor (FXR).[4] Its activation of GPBAR1 initiates a signaling cascade that plays a crucial role in regulating inflammation, energy expenditure, and glucose homeostasis.

Upon binding to GPBAR1, BAR501 stimulates the production of intracellular cyclic AMP (cAMP).[4] This increase in cAMP activates the cAMP-response element-binding protein (CREB), which in turn promotes the transcription of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[5] PGC-1α is a master regulator of mitochondrial biogenesis and energy metabolism. This pathway is central to the therapeutic effects of BAR501 observed in various preclinical models. Furthermore, BAR501 has been shown to increase the expression of glucagon-like peptide-1 (GLP-1), an incretin hormone with beneficial effects on glucose metabolism.[4][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway of BAR501 and a general experimental workflow for in vivo studies.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from in vivo studies with BAR501 in various animal models.

Table 1: Effects of BAR501 in a Mouse Model of Nonalcoholic Steatohepatitis (NASH)

| Parameter | Vehicle Control (HFD-F) | BAR501 (15 mg/kg/day) | Reference |

| Body Weight Gain (%) | ~100% | Reduced vs. Control | |

| Plasma AST (U/L) | Increased | Significantly Reduced | |

| Plasma Cholesterol (mg/dL) | Increased | Significantly Reduced | [6] |

| Plasma Triglycerides (mg/dL) | Increased | Significantly Reduced | |

| Steatosis Score | Increased | Significantly Reduced | |

| Inflammation Score | Increased | Significantly Reduced | |

| Fibrosis Score | Increased | Significantly Reduced | [7] |

| Hepatic αSMA mRNA | Increased | Significantly Reduced | |

| Hepatic Col1α1 mRNA | Increased | Significantly Reduced |

HFD-F: High-Fat Diet plus Fructose

Table 2: Effects of BAR501 in a Rat Model of Portal Hypertension

| Parameter | Vehicle Control (CCl4) | BAR501 (15 mg/kg/day) | Reference |

| Basal Portal Pressure | Increased | Reduced | [1] |

| Norepinephrine Vasoconstriction | Enhanced | Blunted | [1] |

| Hepatic CSE Expression | Decreased | Attenuated Decrease | [1] |

| Plasma AST (U/L) | Increased | Reduced | [1] |

CCl4: Carbon Tetrachloride

Table 3: Effects of BAR501 in a Mouse Model of Colitis

| Parameter | Vehicle Control (TNBS/Oxazolone) | BAR501 (30 mg/kg) | Reference |

| Colonic ACE2 mRNA | Upregulated | Reversed Upregulation | [8] |

| Colonic IL-8, IL-1β, CCL2 mRNA | Upregulated | Attenuated Upregulation | [8] |

| NF-κB Phosphorylation | Increased | Reversed | [8] |

TNBS: 2,4,6-Trinitrobenzenesulfonic acid; ACE2: Angiotensin-Converting Enzyme 2

Detailed Experimental Protocols

Protocol 1: Nonalcoholic Steatohepatitis (NASH) Mouse Model

-

Animal Model: Male C57BL/6J mice are typically used.

-

Diet: Mice are fed a high-fat diet supplemented with fructose in the drinking water (HFD-F) to induce NASH.[7][9]

-

BAR501 Administration:

-

After a period of diet-induced disease development (e.g., 9 weeks), mice are randomized into treatment groups.[10]

-

BAR501 is administered daily via oral gavage at a dose of 15 mg/kg. The vehicle control group receives distilled water.

-

Treatment duration is typically several weeks (e.g., 9 weeks).[10]

-

-

In-life Assessments:

-

Body weight is monitored regularly.

-

Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) can be performed to assess glucose metabolism.[10]

-

-

Endpoint Analysis:

-

At the end of the treatment period, blood is collected for biochemical analysis of plasma levels of AST, cholesterol, HDL, and triglycerides.[10]

-

The liver is harvested, weighed, and sections are fixed for histological analysis (H&E for steatosis and inflammation, Sirius Red for fibrosis).[10][7]

-

Additional liver tissue can be snap-frozen for gene expression analysis (e.g., αSMA, Col1α1) by RT-PCR.[10]

-

Protocol 2: Portal Hypertension Rat Model

-

Animal Model: Male Wistar rats are commonly used.

-

Disease Induction: Portal hypertension can be induced by chronic administration of carbon tetrachloride (CCl4).[1]

-

BAR501 Administration:

-

Rats are treated with BAR501 at a dose of 15 mg/kg daily by oral gavage for a period such as 6 days.[1] The control group receives the vehicle.

-

-

Hemodynamic Measurements:

-

Portal pressure is measured directly using a catheter inserted into the portal vein.

-

The vasomotor response to norepinephrine can be assessed in the isolated and perfused liver.[4]

-

-

Biochemical and Molecular Analysis:

Protocol 3: Colitis Mouse Model

-

Animal Model: Balb/c mice are often used for chemically-induced colitis models.[8]

-

Disease Induction: Colitis can be induced by intrarectal administration of haptens like 2,4,6-trinitrobenzenesulfonic acid (TNBS) or oxazolone.[8][11]

-

BAR501 Administration:

-

BAR501 is administered by oral gavage, for instance at a dose of 30 mg/kg.[8]

-

Treatment can be given therapeutically after the induction of colitis.

-

-

Assessment of Colitis:

-

Disease activity can be monitored by scoring weight loss, stool consistency, and rectal bleeding.

-

At the end of the study, the colon is removed to measure its length and weight, and for histological evaluation of inflammation and tissue damage.

-

-

Molecular Analysis:

-

Colon tissue is processed for the analysis of inflammatory gene expression (e.g., IL-8, IL-1β, CCL2) and signaling pathways (e.g., NF-κB phosphorylation) via RT-PCR and Western blotting.[8]

-

Note on Formulation: BAR501 can be dissolved in DMSO and then further diluted in a vehicle like corn oil or a mixture of PEG300, Tween80, and water for administration.[2] It is recommended to prepare the dosing solution fresh daily.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Liver GPBAR1 Associates With Immune Dysfunction in Primary Sclerosing Cholangitis and Its Activation Attenuates Cholestasis in Abcb4-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. GLP-1 Mediates Regulation of Colonic ACE2 Expression by the Bile Acid Receptor GPBAR1 in Inflammation | MDPI [mdpi.com]

- 9. Agonism for the bile acid receptor GPBAR1 reverses liver and vascular damage in a mouse model of steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of a Novel Class of Dual GPBAR1 Agonists–RORγt Inverse Agonists for the Treatment of IL-17-Mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BAR501 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAR501 is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2][3] It is a valuable tool for investigating the therapeutic potential of GPBAR1 activation in various physiological and pathological processes. This document provides detailed protocols for the dissolution of BAR501 for use in in vitro cell culture experiments, along with a summary of its solubility in various solvents and its established mechanism of action.

Chemical Properties of BAR501

| Property | Value | Reference |

| Chemical Name | (3α,5β,6β,7β)-6-ethyl-cholane-3,7,24-triol | [4] |

| CAS Number | 1632118-69-4 | [1][4] |

| Molecular Formula | C₂₆H₄₆O₃ | [1][2][4] |

| Molecular Weight | 406.6 g/mol | [4] |

Solubility of BAR501

BAR501 is a crystalline solid that is soluble in various organic solvents.[4] The solubility of BAR501 in commonly used solvents is summarized in the table below. It is important to note that BAR501 is practically insoluble in water.[3]

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 20 mg/mL | [4][5] |

| Dimethyl sulfoxide (DMSO) | ≥ 50 mg/mL (122.96 mM) | [1][2] |

| Ethanol | 2 mg/mL | [4][5] |

| Ethanol:PBS (pH 7.2) (1:2) | 0.5 mg/mL | [4][5] |

Note: For DMSO, it is recommended to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact the solubility of the product.[3] If precipitation is observed in any solvent, gentle warming and/or sonication can be used to aid dissolution.[2]

Experimental Protocols

This section provides a detailed protocol for the preparation of BAR501 stock and working solutions for cell culture applications. The recommended solvent for preparing the initial stock solution is high-quality, anhydrous DMSO.

Protocol 1: Preparation of a 10 mM BAR501 Stock Solution in DMSO

Materials:

-

BAR501 (crystalline solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipette

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of your cell cultures.

-

Weighing BAR501: Accurately weigh the desired amount of BAR501 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.066 mg of BAR501.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the BAR501 powder. For a 10 mM stock solution, if you weighed 4.066 mg, add 1 mL of DMSO.

-

Mixing: Vortex the solution thoroughly until the BAR501 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be applied if necessary to aid dissolution.

-

Sterilization: While not always necessary due to the nature of DMSO, if there are concerns about sterility, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[2] Stock solutions in DMSO are stable for up to 1 year at -20°C and up to 2 years at -80°C.[2]

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Materials:

-

10 mM BAR501 stock solution in DMSO

-

Pre-warmed, complete cell culture medium appropriate for your cell line

Procedure:

-

Thawing the Stock Solution: Thaw an aliquot of the 10 mM BAR501 stock solution at room temperature.

-

Serial Dilution: Perform a serial dilution of the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration.

-

Important: To avoid precipitation of BAR501, it is crucial to add the DMSO stock solution to the culture medium and mix immediately and thoroughly. Do not add the aqueous medium to the DMSO stock.

-

The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.

-

-

Example Dilution for a 10 µM Final Concentration:

-